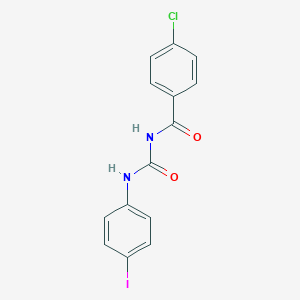
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been found to have potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of specific enzymes and pathways involved in inflammation and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation. Additionally, this compound has been found to inhibit the activity of various signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and physiological effects:
Research has shown that this compound has various biochemical and physiological effects. This compound has been found to reduce inflammation and tumor growth in various animal models. Additionally, this compound has been found to have minimal toxicity and side effects, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, this compound has been found to have minimal toxicity and side effects, making it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information on its long-term effects and potential interactions with other drugs.
Zukünftige Richtungen
There are various future directions for the research and development of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to understand the long-term effects and potential interactions of this compound with other drugs. Another future direction is the development of new drugs and therapies based on the mechanism of action of this compound for the treatment of various diseases, including cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide has been reported in the literature through various methods. One of the most common methods involves the reaction of 2,6-dimethylphenol with potassium carbonate in dimethylformamide, followed by the reaction of the resulting product with 5-cyclohexyl-1,3,4-thiadiazol-2-amine and acetic anhydride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have potential applications in the field of medicine and biotechnology. Research has shown that this compound has anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, this compound has been found to have potential applications in the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C18H22BrN3O2S |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H22BrN3O2S/c1-11-8-14(19)9-12(2)16(11)24-10-15(23)20-18-22-21-17(25-18)13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,20,22,23) |
InChI-Schlüssel |
ZCEPNMOSKLUYCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3)C)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN=C(S2)C3CCCCC3)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)



![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)

![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)

